BenchChemオンラインストアへようこそ!

2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol

CYP450 inhibition Drug metabolism Selectivity profiling

2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol (CAS 1284458-66-7) is a synthetic small molecule belonging to the aminomethylpiperidine-substituted chlorophenol class, with molecular formula C₁₃H₁₉ClN₂O and molecular weight 254.75 g mol⁻¹. The compound is cataloged in authoritative bioactivity databases, including ChEMBL (CHEMBL4163694) and PubChem, and has been profiled for cytochrome P450 (CYP) enzyme inhibition in human liver microsomes, providing a quantitative foundation for its differentiation from closely related regioisomers and analogs.

Molecular Formula C13H19ClN2O
Molecular Weight 254.75 g/mol
CAS No. 1284458-66-7
Cat. No. B1488653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol
CAS1284458-66-7
Molecular FormulaC13H19ClN2O
Molecular Weight254.75 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)CC2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C13H19ClN2O/c14-12-1-2-13(17)11(7-12)9-16-5-3-10(8-15)4-6-16/h1-2,7,10,17H,3-6,8-9,15H2
InChIKeyDTVMLEDSTVTOND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol (CAS 1284458-66-7) – Compound Identity and Core Characteristics for Procurement


2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol (CAS 1284458-66-7) is a synthetic small molecule belonging to the aminomethylpiperidine-substituted chlorophenol class, with molecular formula C₁₃H₁₉ClN₂O and molecular weight 254.75 g mol⁻¹ [1]. The compound is cataloged in authoritative bioactivity databases, including ChEMBL (CHEMBL4163694) and PubChem, and has been profiled for cytochrome P450 (CYP) enzyme inhibition in human liver microsomes, providing a quantitative foundation for its differentiation from closely related regioisomers and analogs [1][2].

Why 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol Cannot Be Replaced by Closest Analogs Without Experimental Validation


Although several chlorophenol-piperidine derivatives share gross structural similarity, the precise position of the aminomethyl substituent (4‑position on piperidine) and the methylene spacer between the piperidine ring and the phenol core are critical determinants of molecular recognition and pharmacokinetic behavior. The 3‑aminomethyl regioisomer (CAS 1282139-34-7) and the 4‑aminopiperidine analog (CAS 1094389-23-7) differ in the placement of the basic amine and the flexibility of the linker, which can alter CYP enzyme binding, solubility, and metabolic stability [1]. Direct procurement of generic analogs without head‑to‑head comparative data therefore risks introducing uncharacterized shifts in off‑target CYP inhibition or physico‑chemical properties, compromising experimental reproducibility in drug‑metabolism or medicinal‑chemistry workflows.

Quantitative Evidence Differentiating 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol from In‑Class Analogs


CYP2A6 Inhibition Selectivity Defines a Quantifiable Differentiation Window Against Other CYP Isoforms

The compound exhibits a marked selectivity for CYP2A6 (IC₅₀ = 560 nM) relative to other CYP isoforms tested in the same human liver microsome assay panel. This selectivity ratio ranges from 2.5‑fold (vs. CYP1A2, IC₅₀ = 1,400 nM) to 19.6‑fold (vs. CYP3A4, IC₅₀ = 11,000 nM), providing a quantifiable differentiation that is not documented for the 3‑aminomethyl regioisomer or the des‑methylene analog [1][2].

CYP450 inhibition Drug metabolism Selectivity profiling

Systematic CYP Inhibition Breadth Provides a Multi‑Isoform Fingerprint Absent for Uncharacterized Analogs

The compound has been experimentally evaluated against eight major CYP isoforms (1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4) in a standardized human liver microsome assay format, yielding a complete numeric fingerprint. In contrast, the closest regioisomeric and des‑methylene analogs lack any comparable publicly curated CYP inhibition dataset in authoritative databases [1][2]. This experimental coverage enables direct use of the compound in ADMET models without the need for additional screening, reducing procurement risk.

CYP450 panel screening ADMET profiling Lead optimization

Molecular Weight and Lipophilicity Differentiate the 4‑Aminomethylpiperidine Scaffold from the 4‑Aminopiperidine Analog

The target compound (C₁₃H₁₉ClN₂O, MW 254.75) incorporates a methylene spacer between the piperidine ring and the chlorophenol moiety, whereas the 4‑aminopiperidine analog (C₁₂H₁₇ClN₂O, MW 240.73) lacks this spacer [1]. The additional methylene group increases molecular weight by 14 Da (≈5.8 %) and is predicted to elevate logP by approximately 0.5 log unit (class‑level inference), which can influence passive membrane permeability and CYP binding. Direct substitution of the des‑methylene analog may therefore alter both pharmacokinetic behavior and target‑engagement kinetics in cell‑based assays.

Physicochemical properties Permeability Scaffold selection

Highest‑Value Application Scenarios for 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol Based on Quantitative Differentiation Evidence


CYP2A6‑Selective Tool Compound for in‑vitro DDI and Enzyme Kinetics Studies

With a CYP2A6 IC₅₀ of 560 nM and a 19.6‑fold selectivity window over CYP3A4, the compound can serve as a selectivity‑characterized probe for deconvoluting CYP2A6‑mediated metabolic pathways in human liver microsome or recombinant enzyme assays [1]. Its complete CYP panel profile eliminates the need for preliminary screening before initiating CYP phenotyping or reaction‑phenotyping experiments.

Medicinal Chemistry Scaffold with Defined Metabolic Liability Fingerprint

The compound’s nine‑isoform CYP inhibition dataset provides a quantitative baseline for structure–activity relationship (SAR) exploration. When used as a starting scaffold, the documented CYP2A6‑selective inhibition and the methylene‑spacer‑dependent molecular weight (254.75 Da) can guide rational modifications aimed at tuning metabolic stability or reducing off‑target CYP liability [1].

Analytical Reference Standard for Aminomethylpiperidine‑Chlorophenol Analog Differentiation

The distinct chromatographic and mass‑spectrometric properties arising from the 4‑aminomethyl substitution and the methylene spacer (MW 254.75 vs. 240.73 for the des‑methylene analog) make this compound a suitable reference for developing HPLC or LC‑MS methods that must resolve closely related regioisomers and analogs in synthetic or metabolite mixtures .

Quote Request

Request a Quote for 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.